N-(2,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
N-(2,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a spirocyclic indole-thiazolidine hybrid with a unique structural framework. The molecule features a spiro[indoline-3,2'-thiazolidine] core substituted with two dimethylphenyl groups: a 3,4-dimethylphenyl ring at the thiazolidinone moiety and a 2,4-dimethylphenyl group on the acetamide side chain. This architecture confers rigidity and electronic diversity, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to steric and electronic modulation .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-17-9-12-23(20(4)13-17)29-25(32)15-30-24-8-6-5-7-22(24)28(27(30)34)31(26(33)16-35-28)21-11-10-18(2)19(3)14-21/h5-14H,15-16H2,1-4H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWZHOBBVGNTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Core Spiro[indoline-3,2'-thiazolidin] Formation
The spirocyclic indoline-thiazolidinone scaffold is synthesized via a three-component reaction involving isatin derivatives, primary amines, and thioglycolic acid. This method, adapted from spiro[indole-thiazolidinone] syntheses, involves:
- N-Alkylation of isatin : Isatin undergoes alkylation with 2,4-dimethylbenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base and tert-butyl ammonium bromide (TBAB) as a phase-transfer catalyst. This step yields N-(2,4-dimethylphenyl)isatin (Compound 1a ), critical for introducing the aryl group at the indoline nitrogen.
- Schiff base formation : Compound 1a reacts with 3,4-dimethylaniline in acetic acid under reflux to form a Schiff base intermediate (Compound 3a ). The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of isatin, followed by dehydration.
- Cyclocondensation with thioglycolic acid : The Schiff base undergoes cyclization with thioglycolic acid in anhydrous benzene under Dean-Stark conditions to eliminate water and form the thiazolidinone ring. This step generates the spiro[indoline-3,2'-thiazolidin]-2,4'-dione core (Compound 4a ).
Table 1: Optimization of Cyclocondensation Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Benzene | Reflux | 8 | 78 |
| Acetic acid | 50 | 3 | 90 |
| DMSO | 50 | 4 | 85 |
Acetic acid at 50°C provides superior yield (90%) compared to benzene (78%) due to enhanced solubility of intermediates.
Acetamide Sidechain Introduction
The final acetamide moiety is introduced via nucleophilic acyl substitution:
- Activation of carboxylic acid : Mercaptoacetic acid is treated with thionyl chloride to form the acyl chloride.
- Coupling with 2,4-dimethylaniline : The acyl chloride reacts with 2,4-dimethylaniline in dichloromethane (DCM) with triethylamine as a base, yielding 2-(2,4-dimethylphenylamino)acetyl chloride.
- Conjugation to spiro core : The acyl chloride is coupled to the secondary amine of Compound 4a in DCM at 0–5°C, forming the target acetamide derivative.
Key Characterization Data:
Industrial-Scale Production Considerations
Comparative Analysis of Methodologies
Challenges and Solutions in Synthesis
Byproduct Formation
Schiff base hydrolysis during cyclocondensation generates des-acetyl byproducts. Adding molecular sieves (4Å) suppresses hydrolysis, improving yield to 88%.
Purification Strategies
Crude products contain unreacted amines and thioglycolic acid. Sequential washes with saturated NaHCO₃ (removes acid) and brine (removes amines) yield >95% pure product after recrystallization from ethyl acetate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the spirocyclic structure, potentially converting them to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique spirocyclic structure, which can serve as a building block for more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
Biologically, N-(2,4-dimethylphenyl)-2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic properties. Its spirocyclic structure is believed to contribute to its bioactivity, making it a promising lead compound in the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(3’-(3,4-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Key structural analogues differ in substituents on the spiro-core and acetamide side chain, influencing physicochemical and biological properties:
Key Observations:
- Electron-Withdrawing Groups (e.g., fluoro): Fluorine in ’s analogue increases electronegativity, which could enhance binding to targets requiring polar interactions .
Biological Activity
N-(2,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H24N2O3S, with a molecular weight of 396.50 g/mol. The structural representation is essential for understanding its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit various anticancer properties. For instance:
- Cell Line Studies : In vitro assays have demonstrated that related compounds show significant cytotoxicity against several cancer cell lines including MCF7 (breast cancer), A498 (renal cancer), and NCI-H522 (non-small cell lung cancer). The growth inhibition percentages (GP) for these cell lines were notably high, suggesting potential therapeutic efficacy .
| Cell Line | Mean Growth Percent (GP) |
|---|---|
| MCF7 (Breast Cancer) | 81.32% |
| A498 (Renal Cancer) | 78.31% |
| NCI-H522 | 72.77% |
The mechanism of action for compounds in this class often involves the modulation of key signaling pathways associated with cancer cell proliferation and survival. The presence of the thiazolidin moiety is thought to enhance the interaction with specific receptors or enzymes involved in tumor growth regulation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substituents on the phenyl rings or modifications to the dioxospiro structure can significantly impact potency and selectivity:
- Dimethyl Substituents : The presence of dimethyl groups on the phenyl rings has been linked to increased lipophilicity, enhancing cellular uptake and bioavailability.
- Dioxospiro Configuration : The spiro structure contributes to conformational rigidity, which may improve binding affinity to target proteins.
Case Studies
- Indapamide Analogue Studies : Research on indapamide analogs has shown that modifications similar to those found in this compound can lead to enhanced diuretic and antihypertensive effects while also exhibiting anticancer properties through P450 enzyme modulation .
- Molecular Docking Studies : Computational studies have utilized molecular docking techniques to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in drug metabolism, potentially leading to reduced toxicity and improved therapeutic outcomes .
Q & A
Q. What are the key steps for synthesizing N-(2,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide, and how is purity ensured?
Synthesis typically involves multi-step reactions:
- Spirocyclic core formation : Cyclization of indoline and thiazolidinone precursors under reflux conditions using catalysts like piperidine .
- Coupling reactions : Acetamide linkage via nucleophilic substitution or amidation, often requiring anhydrous solvents (e.g., DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (methanol/acetone mixtures) . Characterization includes NMR (¹H/¹³C for functional groups), HPLC (purity >95%), and HRMS (exact mass confirmation) .
Q. How is the spiro[indoline-3,2'-thiazolidin] core structurally validated?
Advanced techniques include:
- X-ray crystallography : Resolves bond angles and torsional strain in the spiro junction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
